

Application Notes and Protocols for CFI-400945 in Mouse Xenograft Models

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Compound of Interest

Compound Name: **CFI-400936**

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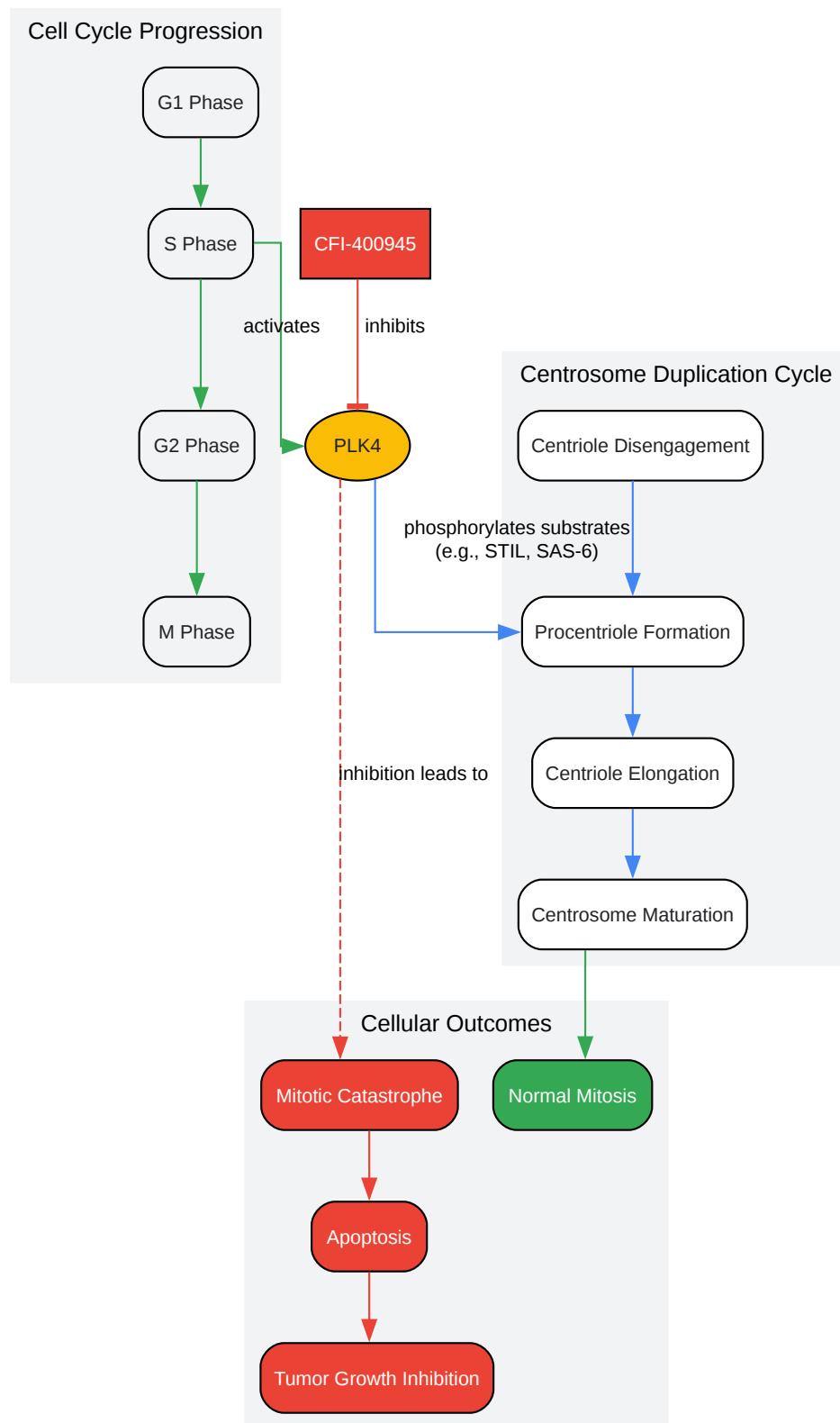
These application notes provide a comprehensive overview of the recommended dosage and administration of CFI-400945, a selective inhibitor of Polo-like kinase 4 (PLK4), in mouse xenograft models. The protocols are based on findings from various preclinical studies and are intended to guide researchers in designing their own *in vivo* experiments.

CFI-400945 is an orally active small molecule that has demonstrated potent antitumor activity in a range of cancer models.^[1] It functions by disrupting centriole duplication, a process orchestrated by PLK4, leading to mitotic errors and subsequent cell death, particularly in aneuploid cancer cells.^[2]

Mechanism of Action: PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.^{[3][4]} Dysregulation of PLK4 can lead to an abnormal number of centrosomes, which is a common feature of cancer cells and contributes to genomic instability.^[2] CFI-400945 selectively inhibits PLK4, leading to defects in mitosis and ultimately, apoptosis of cancer cells.^[5]

Below is a diagram illustrating the central role of PLK4 in centriole duplication and how its inhibition by CFI-400945 disrupts this process, leading to anti-tumor effects.



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PLK4 Signaling and CFI-400945 Inhibition.

Recommended Dosage in Mouse Xenograft Models

The optimal dosage of CFI-400945 can vary depending on the tumor type, the specific cell line, and the mouse strain used. The following table summarizes dosages that have been reported to be effective and well-tolerated in various preclinical xenograft studies. Administration is typically performed via oral gavage.

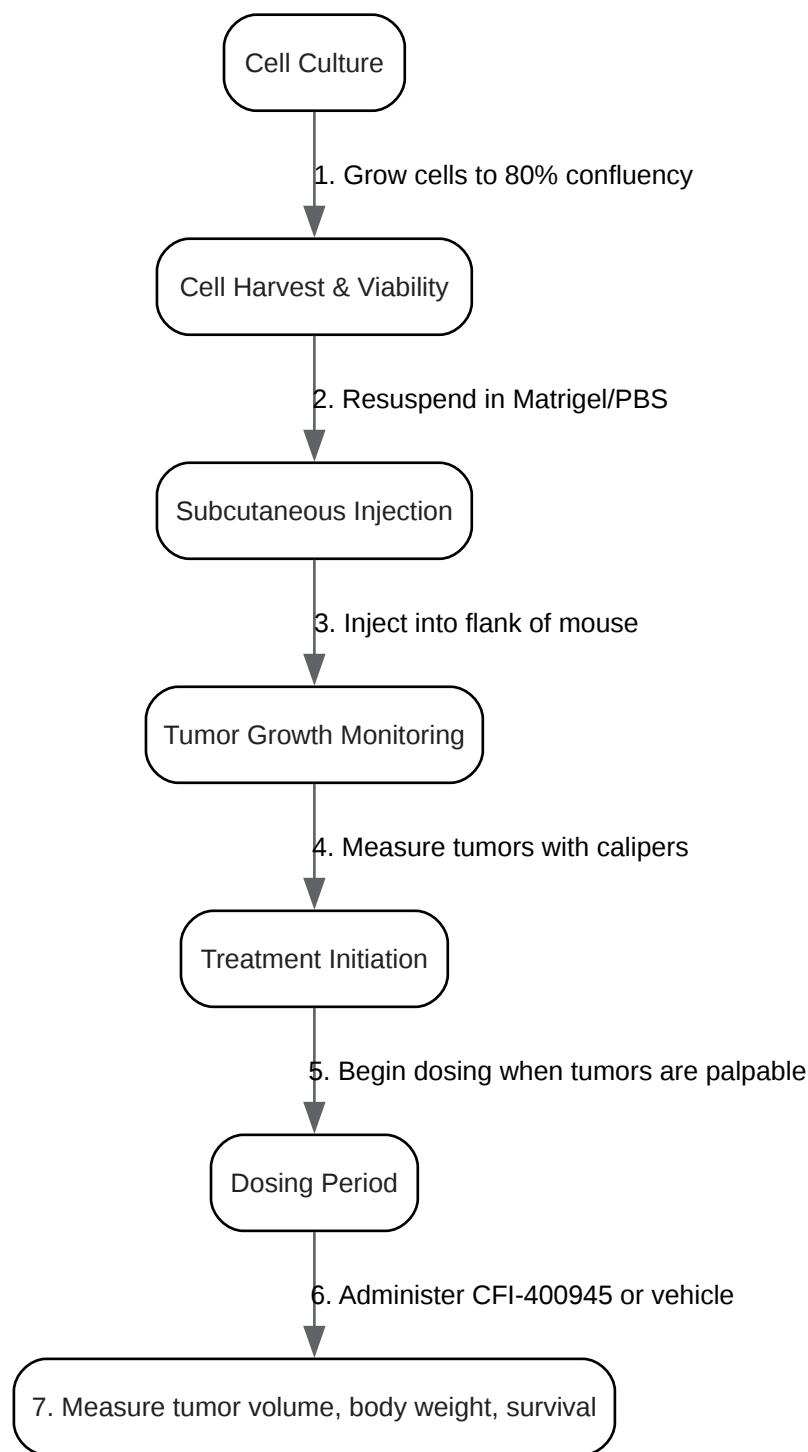
Cancer Type	Cell Line / Model	Mouse Strain	Dosage	Dosing Schedule	Reference
Lung Cancer	393P (murine)	Syngeneic	3 mg/kg and 7.5 mg/kg	Once daily for 3 weeks	[6]
Pancreatic Cancer	Patient-Derived Xenografts (PDX)	SCID	7.5 mg/kg	Daily for 21 days	[7]
Pancreatic Cancer	Patient-Derived Xenografts (PDX)	NOD/SCID	52 mg/kg	Single dose	
Breast Cancer	Not Specified	Athymic CD1 nude	10 mg/kg	Not Specified	[1]
Uterine Leiomyosarcoma	SK-UT-1	Balb/c nude	5 mg/kg and 7.5 mg/kg	Not Specified	[8]
Rhabdoid Tumors	BT-12 (orthotopic)	Not Specified	7.5 mg/kg	Daily for 20 days	[9]
Acute Myeloid Leukemia	MV4-11	SCID	7.5 mg/kg	Once daily	[10]
Acute Myeloid Leukemia	MV4-11	SCID	13.5 mg/kg	2 days on / 5 days off	[10]

Experimental Protocols

Below are detailed protocols for establishing and treating mouse xenograft models with CFI-400945, based on methodologies from published research.

Protocol 1: Subcutaneous Xenograft Model

This protocol is suitable for most solid tumor cell lines.



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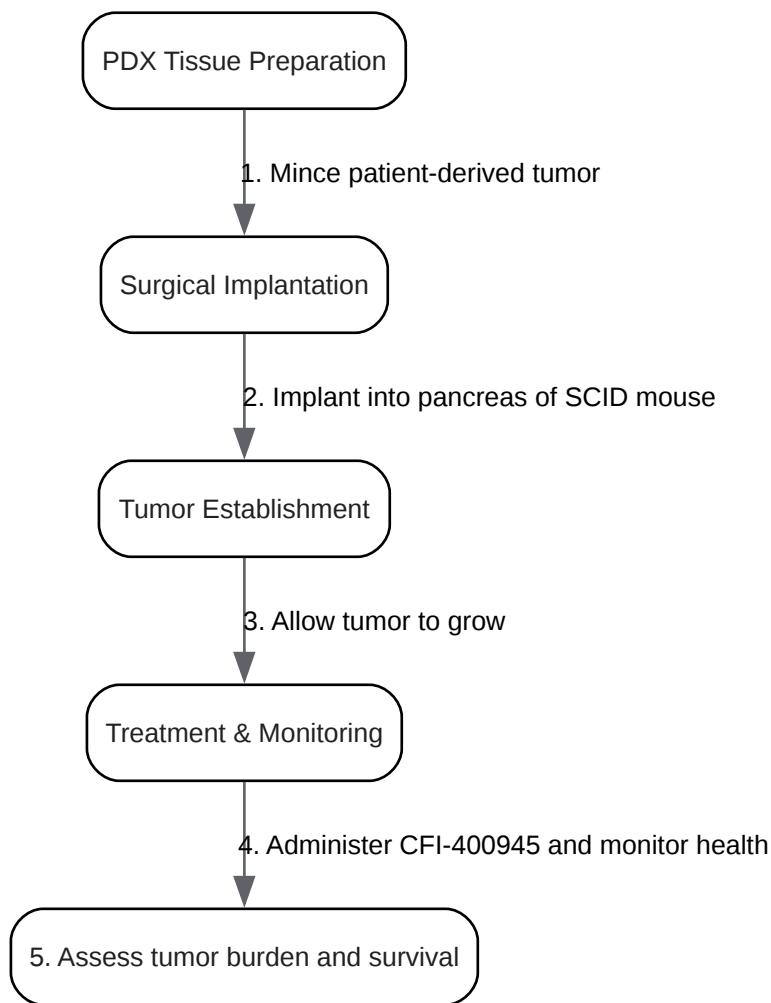
Subcutaneous Xenograft Experimental Workflow.

- Animal Models: Athymic nude, SCID, or NOD/SCID mice are commonly used, typically 6-8 weeks old.

- Cell Preparation:
 - Culture cancer cells in appropriate media until they reach approximately 80% confluence.
 - Harvest cells using trypsin and wash with sterile PBS.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^6 to 1×10^7 cells per 100 μL .
- Tumor Implantation:
 - Anesthetize the mouse.
 - Inject the cell suspension subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment:
 - When tumors reach a palpable size (e.g., ~5 mm in diameter or a volume of 100-200 mm^3), randomize mice into treatment and control groups.
 - Prepare CFI-400945 in a suitable vehicle (e.g., saline).
 - Administer CFI-400945 or vehicle control via oral gavage according to the desired dosing schedule.
- Endpoint Analysis:
 - Continue to monitor tumor volume and mouse body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
 - For survival studies, monitor mice until a humane endpoint is reached.

Protocol 2: Orthotopic Xenograft Model (Example: Pancreatic Cancer)

This protocol is for creating a more clinically relevant tumor microenvironment.



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Orthotopic Xenograft Experimental Workflow.

- Animal Models: SCID or other immunocompromised mice are required.
- Tumor Material: Use patient-derived xenograft (PDX) tissue or cultured cancer cells.
- Surgical Procedure:
 - Anesthetize the mouse.

- Make a small incision in the abdomen to expose the pancreas.
- Implant a small piece of PDX tissue or inject a cell suspension into the pancreas.
- Suture the incision.
- Treatment and Monitoring:
 - Allow time for the tumor to establish.
 - Initiate treatment with CFI-400945 as described in the subcutaneous protocol.
 - Monitor the general health and weight of the mice. Tumor growth may be monitored using imaging techniques (e.g., bioluminescence if using luciferase-expressing cells) or by monitoring for clinical signs.
- Endpoint Analysis:
 - The primary endpoint is often survival.
 - At the time of euthanasia, the primary tumor and any metastases can be collected for analysis.

Important Considerations

- Vehicle Selection: The choice of vehicle for oral gavage is critical. While saline is mentioned, other vehicles may be necessary depending on the formulation of CFI-400945. It is important to ensure the vehicle is non-toxic and does not interfere with the drug's activity.
- Tolerability: While CFI-400945 is generally well-tolerated at efficacious doses, it is essential to monitor mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur.[\[7\]](#)[\[8\]](#)
- Pharmacodynamics: To confirm target engagement, researchers can analyze tumor tissue for biomarkers of PLK4 inhibition, such as an increase in cells with aberrant mitoses or changes in the phosphorylation status of PLK4 substrates.
- Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee

(IACUC).

These application notes and protocols provide a starting point for in vivo studies with CFI-400945. Researchers should optimize these protocols for their specific experimental needs and models.

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